molecular formula C17H16N2O2S2 B2401129 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396715-17-5

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2401129
CAS No.: 1396715-17-5
M. Wt: 344.45
InChI Key: IXBWKTBADRNGOH-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with a unique structure that combines a benzo[d]thiazole core with a cyclopropyl and thiophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the cyclopropyl and thiophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives with different substituents, such as:

  • 2-chloro-4-fluorophenol
  • 2-methyltetrahydrofuran

Uniqueness

What sets N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications, from drug development to materials science.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-15(16-19-12-4-1-2-5-13(12)23-16)18-10-17(21,11-7-8-11)14-6-3-9-22-14/h1-6,9,11,21H,7-8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBWKTBADRNGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=NC3=CC=CC=C3S2)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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